molecular formula C16H20ClN3O3 B286977 4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B286977
M. Wt: 337.8 g/mol
InChI Key: LJHBWBOMLMAMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as JWH-018, is a synthetic cannabinoid that is commonly used for research purposes. It was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University. JWH-018 has been widely studied for its potential therapeutic applications, as well as its effects on the central nervous system.

Mechanism of Action

4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide acts as a full agonist at the cannabinoid receptor CB1, which is primarily found in the central nervous system. Activation of this receptor leads to the release of neurotransmitters such as dopamine, which can produce a range of physiological and psychological effects.
Biochemical and Physiological Effects:
4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and alterations in mood and perception. It has also been shown to produce effects on the cardiovascular system, including changes in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide for lab experiments is its ability to produce consistent and predictable effects on the central nervous system. However, one limitation is that it has been shown to produce a range of side effects, particularly at higher doses.

Future Directions

There are a number of potential future directions for research on 4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, including:
1. Further investigation of its potential therapeutic applications, particularly in the treatment of pain and anxiety.
2. Studies on the long-term effects of 4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide use, particularly in relation to its potential for addiction.
3. Research into the potential use of 4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide as a tool for studying the endocannabinoid system and its role in various physiological processes.
4. Development of new synthetic cannabinoids with improved therapeutic potential and reduced side effects.
In conclusion, 4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications and effects on the central nervous system. While it has shown promise in a number of areas, further research is needed to fully understand its potential benefits and limitations.

Synthesis Methods

4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with 1,3-dimethyl-2-amino-propanol to form a Schiff base. This Schiff base is then reacted with 4-chlorobenzoyl chloride to form the chlorobenzoyl derivative. The final step involves the reaction of the chlorobenzoyl derivative with propylmagnesium bromide and pyrazole to form 4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

4-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been widely studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and other neurological disorders. It has also been studied for its potential use as an anti-inflammatory agent, as well as its effects on the immune system.

properties

Molecular Formula

C16H20ClN3O3

Molecular Weight

337.8 g/mol

IUPAC Name

4-chloro-N-(2,5-dimethoxyphenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C16H20ClN3O3/c1-5-6-11-14(17)15(20(2)19-11)16(21)18-12-9-10(22-3)7-8-13(12)23-4/h7-9H,5-6H2,1-4H3,(H,18,21)

InChI Key

LJHBWBOMLMAMBC-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=C(C=CC(=C2)OC)OC)C

Canonical SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=C(C=CC(=C2)OC)OC)C

Origin of Product

United States

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